molecular formula C28H36O6 B13865958 4-Benzyl-1,2-dihexyl Benzene-1,2,4-tricarboxylate

4-Benzyl-1,2-dihexyl Benzene-1,2,4-tricarboxylate

Cat. No.: B13865958
M. Wt: 468.6 g/mol
InChI Key: GJDQIOIQTWYTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-1,2-dihexyl Benzene-1,2,4-tricarboxylate is a complex organic compound with a benzene ring substituted with benzyl and dihexyl groups, along with three carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1,2-dihexyl Benzene-1,2,4-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 1,2,4-benzenetricarboxylic acid with hexanol and benzyl alcohol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of ester bonds .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-1,2-dihexyl Benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Benzyl-1,2-dihexyl Benzene-1,2,4-tricarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-1,2-dihexyl Benzene-1,2,4-tricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further chemical reactions. The benzyl and dihexyl groups provide hydrophobic interactions, which can influence the compound’s behavior in different environments .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both benzyl and dihexyl groups, which impart distinct chemical and physical properties.

Properties

Molecular Formula

C28H36O6

Molecular Weight

468.6 g/mol

IUPAC Name

4-O-benzyl 1-O,2-O-dihexyl benzene-1,2,4-tricarboxylate

InChI

InChI=1S/C28H36O6/c1-3-5-7-12-18-32-27(30)24-17-16-23(26(29)34-21-22-14-10-9-11-15-22)20-25(24)28(31)33-19-13-8-6-4-2/h9-11,14-17,20H,3-8,12-13,18-19,21H2,1-2H3

InChI Key

GJDQIOIQTWYTKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)OCC2=CC=CC=C2)C(=O)OCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.